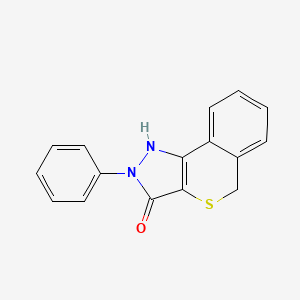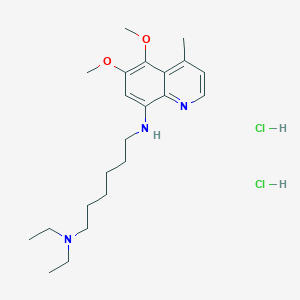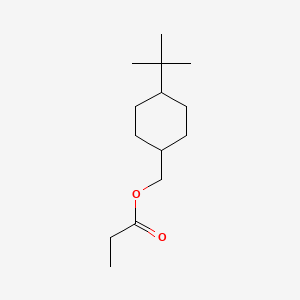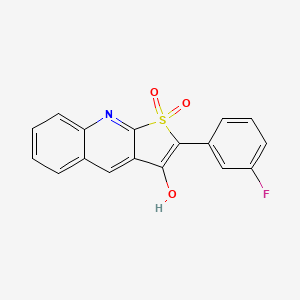
2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is a complex organic compound characterized by its unique thienoquinoline structure. This compound is notable for its potential applications in various scientific fields, including medicinal chemistry and materials science. The presence of a fluorophenyl group and a thienoquinoline core makes it a subject of interest for researchers exploring new chemical entities with significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thienoquinoline core, followed by the introduction of the fluorophenyl group. Key steps include:
Formation of the Thienoquinoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenol and 2-chlorobenzaldehyde under acidic conditions.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with the thienoquinoline core in the presence of a palladium catalyst.
Oxidation to Form the 1,1-Dioxide: The final step involves the oxidation of the thienoquinoline to introduce the 1,1-dioxide functionality, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the thienoquinoline core, potentially leading to new derivatives with different properties.
Reduction: Reduction reactions can target the 1,1-dioxide group, converting it back to the corresponding thienoquinoline.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical structure might also make it useful in the design of advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide depends on its specific application. In medicinal chemistry, it might exert its effects by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group could enhance its binding affinity and specificity, while the thienoquinoline core might interact with hydrophobic pockets in the target protein.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide: Similar structure but with the fluorine atom in a different position.
2-Phenylthieno(2,3-b)quinolin-3-ol 1,1-dioxide: Lacks the fluorine atom, which might affect its biological activity and chemical reactivity.
2-(3-Chlorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide: Contains a chlorine atom instead of fluorine, potentially altering its properties.
Uniqueness
The presence of the fluorophenyl group in 2-(3-Fluorophenyl)thieno(2,3-b)quinolin-3-ol 1,1-dioxide distinguishes it from other similar compounds. Fluorine atoms can significantly influence the compound’s electronic properties, metabolic stability, and binding interactions, making it a unique and valuable compound for research and development.
Properties
CAS No. |
65764-35-4 |
|---|---|
Molecular Formula |
C17H10FNO3S |
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-1,1-dioxothieno[2,3-b]quinolin-3-ol |
InChI |
InChI=1S/C17H10FNO3S/c18-12-6-3-5-11(8-12)16-15(20)13-9-10-4-1-2-7-14(10)19-17(13)23(16,21)22/h1-9,20H |
InChI Key |
QERXZWGAFUHCMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=C(S(=O)(=O)C3=N2)C4=CC(=CC=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3a,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3(2H)-one](/img/structure/B12803145.png)


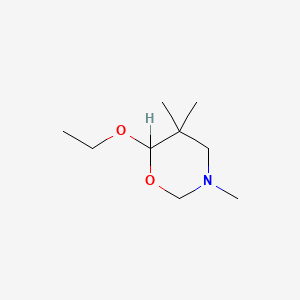
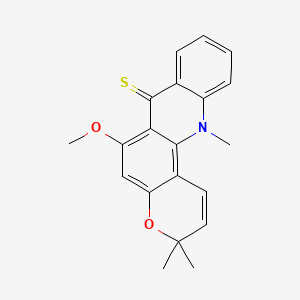
![2,6-Dichloro-n-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-nitroaniline](/img/structure/B12803175.png)


